molecular formula C20H18N2O2S B5698738 N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide

N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide

Cat. No. B5698738
M. Wt: 350.4 g/mol
InChI Key: WWSMHXNBYPBVNZ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide, also known as BBTMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in disease progression. In cancer research, N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. In Alzheimer's disease research, N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques. In diabetes research, N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been shown to induce apoptosis and cell cycle arrest in cancer cells, while also inhibiting angiogenesis and metastasis. In Alzheimer's disease research, N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In diabetes research, N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been shown to improve glucose uptake and insulin sensitivity, while also reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide is its potential as a multi-targeted therapeutic agent, as it has been shown to have activity against various diseases. Another advantage is its relatively low toxicity, as it has been shown to have minimal side effects in animal studies. However, one limitation of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data, as most studies have been conducted in vitro or in animal models.

Future Directions

There are several future directions for N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide research, including:
1. Clinical trials to evaluate the safety and efficacy of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide in humans.
2. Development of more efficient synthesis methods to improve the yield and purity of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide.
3. Investigation of the potential synergistic effects of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide with other therapeutic agents.
4. Exploration of the role of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide in other diseases, such as cardiovascular disease and neurodegenerative disorders.
5. Development of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide analogs with improved solubility and bioavailability.

Synthesis Methods

N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide can be synthesized through the reaction of 5-methyl-2-thiophenecarbohydrazide with 3-(benzyloxy)benzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been shown to inhibit the formation of beta-amyloid plaques, which are known to contribute to the progression of the disease. In diabetes research, N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been shown to improve glucose uptake and insulin sensitivity in animal models.

properties

IUPAC Name

5-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-15-10-11-19(25-15)20(23)22-21-13-17-8-5-9-18(12-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSMHXNBYPBVNZ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-methylthiophene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.